3-Ethyl-1H-pyrrole

Physical Property Distillation Quality Control

3-Ethyl-1H-pyrrole (CAS 1551-16-2) is a C-3 alkyl-substituted pyrrole derivative with the molecular formula C₆H₉N and a molecular weight of 95.14 g/mol. This heterocyclic building block features an ethyl group at the β‑position of the pyrrole ring, which differentiates it fundamentally from its α‑substituted positional isomer, 2‑ethyl‑1H‑pyrrole (CAS 1551‑06‑0).

Molecular Formula C6H9N
Molecular Weight 95.14 g/mol
CAS No. 1551-16-2
Cat. No. B075324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1H-pyrrole
CAS1551-16-2
Molecular FormulaC6H9N
Molecular Weight95.14 g/mol
Structural Identifiers
SMILESCCC1=CNC=C1
InChIInChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h3-5,7H,2H2,1H3
InChIKeyRLLBWIDEGAIFPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1H-pyrrole (CAS 1551-16-2) – What It Is and Why Its Positional Isomerism Matters for Procurement


3-Ethyl-1H-pyrrole (CAS 1551-16-2) is a C-3 alkyl-substituted pyrrole derivative with the molecular formula C₆H₉N and a molecular weight of 95.14 g/mol . This heterocyclic building block features an ethyl group at the β‑position of the pyrrole ring, which differentiates it fundamentally from its α‑substituted positional isomer, 2‑ethyl‑1H‑pyrrole (CAS 1551‑06‑0) [1]. The compound is used across conducting polymer research, organic synthesis of tetrapyrrolic macrocycles, and as a volatile marker in gas‑chromatographic analyses [2].

Why 2-Ethylpyrrole or Unsubstituted Pyrrole Cannot Simply Replace 3-Ethyl-1H-pyrrole


Positional isomerism on the pyrrole ring is not a minor structural detail—it dictates regioselectivity in electrophilic substitution, alters polymer film morphology and conductivity, and shifts key physicochemical properties such as boiling point and chromatographic retention [1]. A user who substitutes 2‑ethylpyrrole for 3‑ethyl‑1H‑pyrrole will obtain a different connectivity in downstream products, a different GC retention time, and altered polymer performance. The quantitative evidence below demonstrates that these differences are measurable and consequential for scientific selection.

3-Ethyl-1H-pyrrole Head-to-Head: Quantified Differentiation Against Close Analogs


Boiling Point and Density Differentiate 3-Ethyl-1H-pyrrole from 2-Ethylpyrrole

The β‑ethyl isomer (3‑ethyl‑1H‑pyrrole) exhibits a lower boiling point and a higher density than its α‑ethyl counterpart (2‑ethylpyrrole): the boiling point is 158.7 °C at 760 mmHg versus 164–165 °C at 754 mmHg, and the density is 0.945 g/cm³ versus 0.929 g/mL at 25 °C . These differences allow unambiguous identification and separation by distillation or density measurement, and they confirm that the two isomers are not interchangeable in synthetic protocols or analytical standards.

Physical Property Distillation Quality Control

Polar Column GC Retention Index Provides In-Process Isomer Verification

On a polar CP-Wax 52CB capillary column (50 m × 0.32 mm; 60–220 °C ramp), 3‑ethyl‑1H‑pyrrole elutes with a Van Den Dool and Kratz retention index (I) of 1617 (reported also as 1657 under slightly different conditions) [1]. In contrast, the α‑isomer (2‑ethylpyrrole) and N‑substituted analogs show systematically different retention indices, as established by the foundational work of Kaluza and Martin [2]. This index serves as a compound‑specific fingerprint that can be implemented directly in quality‑control laboratories to confirm the identity of the supplied material.

Gas Chromatography Analytical Chemistry Isomer Discrimination

3-Substitution Enables SAM-Enhanced Conductivity in Poly(3-ethylpyrrole) Films

Electrooxidative polymerisation of 3‑ethyl‑1H‑pyrrole on gold electrodes pre‑modified with self‑assembled monolayers (SAMs) of pyrrole‑terminated alkanethiols yields poly(3‑ethylpyrrole) films with significantly enhanced morphological packing and electrical conductivity relative to films deposited on bare gold electrodes [1]. The conductivity range of poly(3‑alkylpyrrole) salts is reported to span 0.03 to 10 S cm⁻¹ after compaction, with the 3‑ethyl derivative falling within this class [2]. This behaviour is specific to β‑substituted monomers; α‑substituted or N‑substituted pyrroles exhibit different polymerisation kinetics and film properties, making the 3‑ethyl isomer the preferred choice for SAM‑assisted thin‑film device fabrication.

Conducting Polymers Molecular Electronics Surface Modification

Where 3-Ethyl-1H-pyrrole Outperforms Its Analogs: Evidence‑Backed Application Scenarios


Isomer‑Specific Quality Control via GC Retention Index

Analytical laboratories can adopt the polar‑column retention index (I = 1617 on CP‑Wax 52CB) as an in‑house identity check for incoming batches of 3‑ethyl‑1H‑pyrrole. This parameter cleanly distinguishes the β‑ethyl isomer from the α‑isomer and from other alkylpyrroles that may be present in synthetic mixtures [1].

SAM‑Assisted Conductive Polymer Thin Films for Molecular Electronics

Researchers building conductive polymer films on gold electrodes should select 3‑ethyl‑1H‑pyrrole as the monomer when employing self‑assembled monolayer priming layers. The documented enhancement in film packing and conductivity relative to unmodified electrodes makes this monomer the evidence‑backed choice for adhesive, high‑conductivity coatings [2].

Positional‑Isomer Purity in Porphyrin and Tetrapyrrole Synthesis

Synthetic chemists constructing octaethylporphyrin or related macrocycles require the β‑ethyl substitution pattern that 3‑ethyl‑1H‑pyrrole provides. Use of the α‑isomer would lead to regioisomeric products with different spectroscopic and coordination properties; the boiling point and density differences supply a practical means to verify isomer purity before committing to multi‑step syntheses .

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